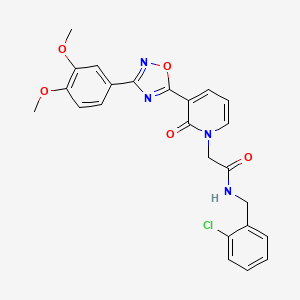

N-(2-chlorobenzyl)-2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Description

N-(2-chlorobenzyl)-2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core linked to a 2-oxopyridine moiety and an N-(2-chlorobenzyl)acetamide side chain. Its structural complexity suggests applications in drug discovery, particularly in optimizing solubility and bioavailability through methoxy groups .

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN4O5/c1-32-19-10-9-15(12-20(19)33-2)22-27-23(34-28-22)17-7-5-11-29(24(17)31)14-21(30)26-13-16-6-3-4-8-18(16)25/h3-12H,13-14H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNXKTVMNKIZGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCC4=CC=CC=C4Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorobenzyl)-2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound exhibiting various biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include the formation of the oxadiazole ring and subsequent modifications to introduce the chlorobenzyl and pyridinyl moieties. A general synthetic route can be outlined as follows:

- Formation of the Oxadiazole Ring : Reaction of appropriate carboxylic acids with hydrazine derivatives.

- Pyridine Integration : Coupling of the oxadiazole with 2-oxopyridin derivatives through acylation or similar methods.

- Final Acetamide Formation : The final step involves the introduction of the acetamide functionality.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyridine moieties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | Induction of apoptosis via p53 pathway |

| Compound B | HeLa | 2.41 | Inhibition of HDAC activity |

| N-(2-chlorobenzyl)-... | HCT116 | 35.58 | EGFR-TK inhibition |

Studies indicate that compounds with similar structural frameworks exhibit cytotoxicity through multiple mechanisms, including apoptosis induction and inhibition of key signaling pathways involved in tumor growth .

Anti-inflammatory and Antifungal Activities

Other biological activities attributed to oxadiazole derivatives include anti-inflammatory and antifungal effects. For example, certain derivatives have been shown to inhibit inflammatory cytokine production and demonstrate antifungal activity against common pathogens.

Structure-Activity Relationship (SAR)

The biological activity of N-(2-chlorobenzyl)-... can be significantly influenced by its structural components:

- Oxadiazole Moiety : The presence of the oxadiazole ring is crucial for anticancer activity; modifications to this structure can enhance or diminish potency.

- Pyridine Substitution : Variations in the pyridine ring's substitution pattern can affect the compound's ability to interact with biological targets.

- Chlorobenzyl Group : This group may enhance lipophilicity and cellular uptake, contributing to increased efficacy.

Case Studies

Several case studies have investigated the biological effects of compounds structurally related to N-(2-chlorobenzyl)-...:

-

Study on MCF-7 Cells : A derivative showed significant apoptotic effects via increased p53 expression and caspase activation.

"The compound was found to induce apoptosis in MCF-7 cells through a dose-dependent mechanism" .

-

HDAC Inhibition Study : Another study highlighted that modifications in the oxadiazole structure led to enhanced HDAC inhibitory activity compared to standard treatments.

"Compounds with a five-methylene linker exhibited superior HDAC inhibitory effects compared to their six-methylene counterparts" .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Differences and Implications

The following table summarizes structural variations among similar compounds from the evidence:

Key Observations:

Oxadiazole Substituents: The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which may improve solubility and π-π stacking interactions compared to the 4-fluorophenyl (electron-withdrawing) in or the simpler 4-methoxyphenyl in .

Core Heterocycles :

- The target compound’s 2-oxopyridine ring may enhance planarity and rigidity versus the pyrrole in or pyrazole in , affecting binding pocket compatibility.

- Compound employs a benzoxazolo-oxazine scaffold, suggesting divergent therapeutic targets (e.g., CNS disorders) compared to the simpler pyridine-based analogs.

Side Chains :

- All compounds retain the N-(2-chlorobenzyl)acetamide moiety, indicating its role as a pharmacophore for target engagement.

Hypothetical Structure-Activity Relationships (SAR)

Based on structural comparisons:

- Methoxy vs.

- Pyridine vs. Pyrrole Cores : The 2-oxopyridine in the target compound may confer stronger hydrogen-bonding capacity with kinase ATP pockets compared to the pyrrole in , which is less polar.

- Methylsulfanyl in : This group could introduce susceptibility to oxidation, reducing in vivo half-life compared to the more stable methoxy groups in the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.